molecular formula C17H27ClN2O3S B13787583 1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride CAS No. 73698-50-7

1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride

Cat. No.: B13787583
CAS No.: 73698-50-7
M. Wt: 374.9 g/mol
InChI Key: CUHQOHPBQCQAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride is a complex organic compound belonging to the benzisothiazole family. This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a dibutylaminoethyl group and a dioxide moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride typically involves a multi-step process. One efficient approach is the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This method yields the target product through the formation of S–C and S–N bonds . Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, which produces 2-alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones in high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide moiety to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzisothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Derivatives of 1,2-benzisothiazol-3(2H)-one have shown promising antimicrobial properties. Studies indicate that these compounds can effectively inhibit bacterial growth and exhibit antifungal activities. The dibutylamino group enhances these properties by increasing solubility in biological systems .
  • Drug Development :
    • The compound serves as a scaffold for synthesizing new pharmaceuticals targeting various diseases. Its structural versatility allows for modifications that can lead to enhanced efficacy against specific biological targets.
  • Biological Target Interaction :
    • Research indicates that 1,2-benzisothiazol-3(2H)-one derivatives can interact with various biological targets such as enzymes and receptors involved in disease pathways. This interaction is crucial for the development of therapeutic agents.

Material Science Applications

  • Polymer Additives :
    • The compound is utilized as an additive in polymer formulations to improve their thermal stability and mechanical properties. It acts as a stabilizer that enhances the longevity and performance of polymer materials under various environmental conditions .
  • Corrosion Inhibitors :
    • Its chemical structure allows it to function as an effective corrosion inhibitor in metal protection formulations. The compound can form protective films on metal surfaces, preventing oxidation and degradation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of 1,2-benzisothiazol-3(2H)-one against clinical strains of bacteria. Results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents.

Case Study 2: Polymer Applications

In another study focusing on material science applications, researchers incorporated 1,2-benzisothiazol-3(2H)-one derivatives into polyvinyl chloride (PVC) formulations. The findings demonstrated improved thermal stability and resistance to degradation under UV exposure compared to standard PVC formulations without additives.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride (CAS No. 73698-50-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a benzisothiazole core with a dibutylaminoethyl side chain and a dioxo functional group. Its molecular formula is C17H27ClN2O3SC_{17}H_{27}ClN_{2}O_{3}S, and it has a molecular weight of approximately 368.92 g/mol. The presence of the benzisothiazole moiety contributes to its biological activity.

Antimicrobial Properties

1,2-Benzisothiazol-3(2H)-one derivatives have been studied for their antimicrobial activities. Research indicates that various derivatives exhibit broad-spectrum antifungal properties. A study published in Bioorganic & Medicinal Chemistry demonstrated that specific modifications to the benzisothiazole scaffold enhance antifungal efficacy against strains such as Candida albicans and Aspergillus niger .

CompoundActivityReference
BenzisothiazoloneAntifungal against C. albicans
Benzisothiazolone derivativesBroad-spectrum antifungal

Toxicological Studies

Despite its beneficial properties, 1,2-benzisothiazol-3(2H)-one has been associated with adverse effects. A tier II human health assessment indicated that the compound is classified as hazardous with acute toxicity (Category 4) upon oral exposure. Dermal absorption studies showed significant absorption rates, emphasizing the need for careful handling .

Case Studies

  • Occupational Exposure : A case study reported occupational asthma and rhinitis in a chemical worker exposed to 1,2-benzisothiazolin-3-one during detergent production. The symptoms were attributed to inhalation exposure, highlighting the compound's potential respiratory sensitization effects .
  • Allergic Reactions : Another investigation noted delayed-type contact allergy linked to benzisothiazolinone from polyvinyl chloride gloves, suggesting that sensitization can occur through dermal contact .

The biological activity of 1,2-benzisothiazol-3(2H)-one is primarily attributed to its ability to disrupt cellular processes in microorganisms:

  • Inhibition of Enzymatic Pathways : Research suggests that benzisothiazolone derivatives can inhibit key enzymes involved in fungal cell wall synthesis.
  • Membrane Disruption : The compounds may interact with microbial membranes, leading to increased permeability and cell lysis.

Properties

CAS No.

73698-50-7

Molecular Formula

C17H27ClN2O3S

Molecular Weight

374.9 g/mol

IUPAC Name

2-[2-(dibutylamino)ethyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride

InChI

InChI=1S/C17H26N2O3S.ClH/c1-3-5-11-18(12-6-4-2)13-14-19-17(20)15-9-7-8-10-16(15)23(19,21)22;/h7-10H,3-6,11-14H2,1-2H3;1H

InChI Key

CUHQOHPBQCQAJF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCN1C(=O)C2=CC=CC=C2S1(=O)=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.